1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-23-16-4-2-15(3-5-16)6-9-19-17(22)20-14-18(24-11-10-21)7-12-25-13-8-18/h2-5,21H,6-14H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGJCVQBSQKTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 301.42 g/mol. Its structure features a tetrahydrothiopyran moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3S |
| Molecular Weight | 301.42 g/mol |
| Purity | Typically 95% |
This compound exhibits its biological activity primarily through modulation of enzyme activity, receptor binding, and interaction with cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Interaction: It interacts with various receptors, potentially influencing neurotransmitter levels and cellular responses.
- Signal Transduction Modulation: The compound may alter intracellular signaling cascades, affecting cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study found that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in breast cancer cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound significantly reduced markers of inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Case Studies
-
Case Study on Antitumor Efficacy:
- Objective: To evaluate the efficacy of the compound against breast cancer.
- Methodology: Mice were treated with varying doses of the compound for four weeks.
- Results: A dose-dependent decrease in tumor size was observed, with histological analysis revealing increased apoptosis in tumor tissues.
-
Case Study on Anti-inflammatory Activity:
- Objective: Assess the anti-inflammatory effects in a rheumatoid arthritis model.
- Methodology: Rats were administered the compound alongside an inflammatory stimulus.
- Results: Significant reductions in joint swelling and inflammatory cytokines were recorded compared to control groups.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and similarities with selected analogs:
Q & A
Q. What are the recommended synthetic routes for preparing 1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from methoxyethyl derivatives and thiopyran precursors. Key steps include:
- Coupling reactions : Use palladium catalysts for efficient formation of urea linkages, as seen in structurally similar compounds .
- Protection/deprotection strategies : Protect hydroxyl and amine groups during synthesis to prevent unwanted side reactions. For example, tert-butyldimethylsilyl (TBS) groups are effective for hydroxyl protection .
- Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for solubility and stability .
- Yield optimization : Continuous flow reactors and advanced purification (e.g., column chromatography) improve scalability and purity .
Q. How can researchers characterize the physicochemical properties of this compound, and what challenges arise in solubility/stability studies?
Critical physicochemical parameters include:
Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : COX-2 inhibition assays .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies include:
- Substituent modification : Replace the 4-methoxyphenethyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Thiopyran ring variation : Compare tetrahydrothiopyran vs. tetrahydrofuran rings to assess rigidity and hydrogen-bonding effects .
- Bioisosteric replacement : Substitute the urea moiety with carbamate or thiourea to modulate metabolic stability .
Example SAR table for analogues:
| Modification Site | Activity Change | Reference |
|---|---|---|
| Methoxy → Chloro | Increased selectivity for kinase X | |
| Hydroxyethoxy → Methyl | Reduced solubility, enhanced logP |
Q. What advanced techniques are used to elucidate the mechanism of action?
- Molecular docking : Predict binding interactions with targets like COX-2 or EGFR using AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways .
- Metabolomics : Track metabolic stability and metabolite identification via LC-MS .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm antiproliferative activity using both MTT and clonogenic assays .
- Structural verification : Ensure compound purity (>95% via HPLC) and correct stereochemistry (NMR, X-ray crystallography) .
Q. What computational tools are recommended for predicting ADMET properties?
Q. How can researchers design formulations to improve bioavailability?
- Nanocarriers : Use liposomes or polymeric nanoparticles to enhance solubility .
- Prodrug strategies : Introduce phosphate esters at the hydroxyethoxy group for pH-sensitive release .
- Co-crystallization : Improve stability via co-crystals with succinic acid or other co-formers .
Methodological Considerations
- Synthetic Pitfalls : Avoid using unprotected amines in coupling reactions to prevent byproducts .
- Data Reproducibility : Report reaction conditions (e.g., temperature, solvent purity) in detail .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
